molecular formula C23H30O5S2 B15171780 O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate

O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate

Cat. No.: B15171780
M. Wt: 450.6 g/mol
InChI Key: NOFWOALFKWFMLR-QVYHQVDHSA-N
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Description

The compound O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate is a steroidal derivative featuring a cyclopenta[a]phenanthrene core. This structure is characteristic of corticosteroids, with modifications at positions C11, C17, and the side chain. Key features include:

  • C11 and C17 hydroxyl groups: Critical for glucocorticoid receptor binding and anti-inflammatory activity .
  • C3 ketone: A common feature in steroid analogs for metabolic stability .

Properties

Molecular Formula

C23H30O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C23H30O5S2/c1-21-8-6-14(24)10-13(21)4-5-15-16-7-9-23(27,18(26)12-30-20(29)28-3)22(16,2)11-17(25)19(15)21/h6,8,10,15-17,19,25,27H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,19+,21-,22-,23-/m0/s1

InChI Key

NOFWOALFKWFMLR-QVYHQVDHSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CSC(=S)OC)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CSC(=S)OC)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate typically involves a multi-step process. The initial steps often include the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl and ketone groups through selective oxidation and reduction reactions. The final steps involve the attachment of the sulfanylmethanethioate moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance yield and purity. These methods allow for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The sulfanylmethanethioate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. This can result in various biological effects, such as changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities with key analogs:

Compound Name Molecular Weight (g/mol) Key Substituents LogP Solubility (Water) Biological Activity
Target Compound Not reported C11,17-dihydroxy; C3-oxo; O-methyl sulfanylmethanethioate side chain ~2.5* Low (est.) Hypothesized anti-inflammatory/immunosuppressive activity
Dexamethasone Acetate 434.5 C9-fluoro; C11-hydroxy; C16-methyl; C17-acetate 2.65 10 µg/mL Potent glucocorticoid; anti-inflammatory, immunosuppressive
Prednisolone 360.44 C11,17-dihydroxy; C3-oxo; C17-(2-hydroxyacetyl) 1.83 1.1 mg/mL Anti-inflammatory, immunosuppressive; treats allergies, autoimmune disorders
[(8R,9S,13S,14S)-13-methyl-17-oxo-...] pentanoate Not reported C17-pentanoate; C3-hydroxyl; no C11 hydroxyl ~3.0* Insoluble (est.) Synthetic intermediate; limited biological data
[2-[(8S,9S,10R,13S,14S,17S)-10-formyl-13-methyl-3-oxo...] acetate Not reported C10-formyl; C17-acetate; C3-oxo ~2.8* Low (est.) Research intermediate; uncharacterized bioactivity

*Estimated based on substituent contributions .

Key Observations:
  • Dexamethasone Acetate : Fluorination at C9 enhances potency and half-life compared to the target compound, which lacks halogenation .
  • Prednisolone : Shares the C11,17-dihydroxy and C3-oxo groups but replaces the thioether side chain with a 2-hydroxyacetyl group, improving water solubility .
  • Synthetic Intermediates : Compounds like and lack critical hydroxyl groups (e.g., C11), reducing glucocorticoid receptor affinity.

Physicochemical and Pharmacokinetic Properties

  • LogP : The target compound’s LogP (~2.5) is comparable to dexamethasone acetate (2.65) but higher than prednisolone (1.83), suggesting moderate lipophilicity .
  • Solubility : Thioether/thioester groups in the target compound likely reduce water solubility compared to prednisolone’s hydroxylated side chain .
  • Metabolic Stability : The O-methyl and sulfur-containing groups may slow oxidative metabolism compared to esterified analogs like dexamethasone acetate .

Biological Activity

The compound O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data sources.

Molecular Information

  • IUPAC Name : this compound
  • Molecular Formula : C27H42O5S2
  • Molecular Weight : 498.76 g/mol

Structural Representation

The structural complexity of this compound includes multiple stereocenters and functional groups that may influence its biological interactions.

  • Hormonal Activity : This compound is structurally related to steroid hormones and may exhibit similar hormonal activities. Certain analogs have shown potential in modulating hormone receptors which can affect various physiological processes.
  • Antioxidant Properties : Preliminary studies suggest that the compound could exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance:
    • ABCC5 Transporter Inhibition : A study indicated that certain derivatives of this compound could inhibit the ABCC5-mediated transport of cGMP in cellular models .

Case Studies and Research Findings

StudyFindings
Munin Study (2015)Identified analogs with significant inhibitory effects on ABCC5 transport mechanisms .
PubChem AnalysisReported potential interactions with various biological targets including hormone receptors .
Human Metabolome DatabaseSuggested metabolic pathways involving the compound indicating its biological relevance .

Pharmacological Potential

The pharmacological profile of this compound indicates potential therapeutic applications in areas such as:

  • Endocrine Disorders : Due to its structural resemblance to steroid hormones.
  • Cancer Therapy : As a modulator of cellular pathways involved in tumor growth.

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